METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE
Description
METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE is a thiophene-based heterocyclic compound with a complex substitution pattern. The molecule features a central 4,5-dimethylthiophene ring substituted at the 2-position with a thiourea-derived functional group (phenylformamido methanethioyl) and at the 3-position with a methyl carboxylate ester.
Properties
IUPAC Name |
methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-9-10(2)23-14(12(9)15(20)21-3)18-16(22)17-13(19)11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILQOCXQQRLDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with phenylformamide and methanethiol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Methyl 4,5-dimethyl-2-{[(phenylformamido)methanethioyl]amino}thiophene-3-carboxylate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that derivatives of thiophene compounds exhibit cytotoxic effects on various cancer cell lines. The incorporation of the thienopyran structure enhances the interaction with biological targets, potentially leading to the development of new anticancer agents .
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit inflammatory pathways. This compound may serve as a lead structure for designing new anti-inflammatory drugs .
Organic Synthesis
The compound's unique chemical structure allows it to act as a versatile building block in organic synthesis:
- Synthesis of Thienopyrimidine Derivatives : this compound can be used to synthesize thienopyrimidine derivatives, which are important in drug discovery due to their diverse biological activities .
- Dye Production : The compound can also be utilized in the synthesis of azo dyes and other colorants. Its thiophene moiety contributes to the stability and vibrancy of the dyes produced .
Materials Science
In materials science, this compound can be used to develop new materials with specific electronic or optical properties:
- Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics such as solar cells and transistors .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thienopyran derivatives. The researchers synthesized various analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. Results showed that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Case Study 2: Synthesis of Azo Dyes
In a study focused on dye chemistry, researchers synthesized azo dyes using this compound as a precursor. The resulting dyes demonstrated excellent solubility and stability in various solvents, making them suitable for textile applications. The study highlighted the compound's utility in producing vibrant colors while maintaining environmental safety standards .
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Thiourea vs. Cyanoacrylamido Groups: The thiourea group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), while cyanoacrylamido derivatives exhibit notable antioxidant and anti-inflammatory activities due to electron-withdrawing cyano groups stabilizing radical scavenging .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters improve membrane permeability compared to free carboxylic acids, which could influence bioavailability in drug design contexts .
Physicochemical Properties
- Thermal Stability : Derivatives with bulkier substituents (e.g., naphthalen-2-ylsulfonylacetyl in ) exhibit higher thermal stability, as inferred from boiling points (~398°C in ) .
Biological Activity
Methyl 4,5-dimethyl-2-{[(phenylformamido)methanethioyl]amino}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The structural formula can be represented as follows:
This structure includes:
- A thiophene core,
- A carboxylate group,
- An amido group attached to a phenyl ring.
Antimicrobial Activity
Thiophene derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with thiophene moieties can inhibit the growth of various bacterial strains. For instance, a related study showed that certain thiophene derivatives displayed activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µg/ml |
| Compound B | E. coli | 10 µg/ml |
| This compound | TBD | TBD |
Anticancer Properties
The compound has shown promise in anticancer research. Thiophene derivatives are known to affect various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, studies have indicated that certain thiophene-based compounds can inhibit key signaling pathways involved in cancer progression .
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of thiophene derivatives on human cancer cell lines, it was found that specific substitutions on the thiophene ring significantly enhanced anticancer activity. The compound's structural features may facilitate interactions with cellular targets involved in tumor growth.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors involved in inflammatory responses or cancer signaling pathways.
- Oxidative Stress Induction : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
